molecular formula C5H9NO3 B1213335 Glutaramic acid CAS No. 25335-74-4

Glutaramic acid

Cat. No.: B1213335
CAS No.: 25335-74-4
M. Wt: 131.13 g/mol
InChI Key: GTFMAONWNTUZEW-UHFFFAOYSA-N
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Description

Glutamic acid is an amino acid that occurs in substantial amounts as a product of the hydrolysis of proteins . It is used to form proteins in the body and turns into glutamate, a chemical that helps nerve cells in the brain send and receive information from other cells . It may be involved in learning and memory .


Synthesis Analysis

The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis remains controversial .


Molecular Structure Analysis

Glutamic acid has the ability to form a negatively charged side chain, which plays a major role in intra and intermolecular interactions of proteins, peptides, and enzymes . An exhaustive conformational analysis has been performed for all eight possible forms at B3LYP/cc-pVTZ level .


Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants . This fundamentally eliminates pollution sources .


Physical and Chemical Properties Analysis

Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .

Scientific Research Applications

1. Enhancing Salty Taste in Foods

Glutamic acid is investigated for its ability to enhance the salty taste in foods, particularly in solutions with reduced sodium chloride content. This is important for developing low-sodium products without compromising taste. Glutamates like monosodium glutamate (MSG) and monoammonium glutamate (MAG) have shown a greater capacity to enhance salty taste compared to nucleotides like disodium inosinate (IMP) and disodium guanylate (GMP) (Rocha et al., 2020).

2. Electrochemical Sensor Development for Glutamate Detection

Glutamate's role in clinical applications and food processing industries has led to increased research in developing electrochemical sensors for its detection. This involves utilizing micro and nanostructured sensor platforms to enhance critical characteristics like sensitivity and biocompatibility (Jamal et al., 2018).

3. Biosynthesis of Glutamic Acid in Fermented Foods

Studies on traditional fermented foods like “tapaipulut” have explored the potential of lactic acid bacteria in the biosynthesis of glutamic acid. This research is significant for understanding the microbial processes in fermented foods and potentially for developing new fermentation-based products (Ishak et al., 2017).

4. Role in Sensory and Metabolic Functions

Glutamic acid is vital in cellular and systemic functions, including as a source of energy and as a precursor of key biological molecules. It also acts as an excitatory neurotransmitter in the mammalian central nervous system and is responsible for the umami taste in foods (Albarracín et al., 2016).

5. Glutamine in Clinical Nutrition

The study of glutamine metabolism by Hans Adolf Krebs laid the foundation for using glutamine in clinical nutrition. This research highlighted the significant role of glutamine in various metabolic processes and its therapeutic potential in clinical settings (Malcolm, 2014).

6. Role in Blood Coagulation

Research on glutamic acid modifications, like 4-carboxyglutamate, shows its importance in blood coagulation and the binding of calcium ions. This modification is also associated with diseases such as osteoporosis and atherosclerosis, highlighting the medical relevance of understanding glutamic acid's roles (Shah & Khan, 2020).

7. Glutamic Acid in Plant Growth and Development

Glutamic acid is essential in plant growth, acting as a precursor for amino acids and playing a role in reducing cold stress damage in plants. Studies on its effects on crops like Kimchi cabbage under low-temperature stress provide insights into its agricultural applications (Sim et al., 2022).

8. Corrosion Inhibition for Metals

Glutamic acid and its derivatives have been explored as potential corrosion inhibitors for metals. The efficiency of glutamic acid as a corrosion inhibitor varies depending on experimental conditions, making it a subject of significant interest in materials science (Hamadi et al., 2018).

9. Glutaminolysis in Cancer Cell Metabolism

Glutamine metabolism, particularly glutaminolysis, is critical for cancer cells. It sustains ATP levels and supports cell growth and proliferation. Understanding this process provides insights into the metabolic peculiarities of cancer cells and potential therapeutic targets (Dúran & Hall, 2012).

10. Inhibitory Effects in Mycotoxin-Induced Abnormalities

Glutamic acid supplementation in animal feed has been shown to ameliorate mycotoxin-induced abnormalities in the intestinal structure and expression of amino acid transporters in young pigs. This suggests its role in improving animal health and countering the adverse effects of toxins in feed (Duan et al., 2014).

Mechanism of Action

Target of Action

Glutaramic acid, also known as Glutamic acid or 5-amino-5-oxopentanoic acid, primarily targets ionotropic and metabotropic glutamate receptors . These receptors are crucial in brain function, serving as the most widespread neurotransmitters .

Mode of Action

This compound interacts with its targets by activating both ionotropic (non-NMDA (AMPA and kainate) and NMDA) and metabotropic glutamate receptors . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

This compound plays a significant role in various biochemical pathways. It is involved in the biosynthesis of proteins and serves as a precursor for the synthesis of GABA in GABAergic neurons . This compound is also involved in the glutamate-glutamine cycle , which is crucial for maintaining the balance of these amino acids in the body.

Pharmacokinetics

The pharmacokinetics of this compound are complex. After administration, it demonstrates high affinity to organs with a high degree of vascularization (lungs and heart) and elimination (kidney) . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, glutamic acid reshapes the plant microbial community and enriches populations of Streptomyces . This suggests that the compound’s action can be influenced by the presence of other organisms in its environment.

Safety and Hazards

Glutamic acid may form combustible dust concentrations in air . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Abnormal glutamatergic signaling has been implicated in a wide variety of psychiatric and neurologic disorders . Although recent studies have begun to link regulation of glutamate transporters to the pathogenesis of these disorders, it will be difficult to determine how regulation influences signaling or pathophysiology of glutamate without a better understanding of the mechanisms involved .

Biochemical Analysis

Biochemical Properties

Glutaramic acid is an essential building block of proteins and serves as a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine . It interacts with several enzymes, including glutamate dehydrogenase and glutamine synthetase, which facilitate its conversion into other metabolites . The interactions of this compound with these enzymes are crucial for maintaining the balance of nitrogen in the body and for the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA) .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it binds to glutamate receptors, such as NMDA, AMPA, and kainate receptors . These interactions trigger a cascade of signaling events that affect neuronal communication, synaptic plasticity, and memory formation . Additionally, this compound plays a role in the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific receptors and enzymes. For instance, it activates ionotropic and metabotropic glutamate receptors, leading to the influx of calcium ions and the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism . Furthermore, this compound can act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, this compound can undergo oxidative deamination, leading to the formation of alpha-ketoglutarate and ammonia . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce neurotoxicity and affect cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and synaptic plasticity . At high doses, this compound can induce excitotoxicity, leading to neuronal damage and cell death . Studies have also shown that excessive levels of this compound can disrupt the blood-brain barrier and cause neuroinflammation . Therefore, it is crucial to carefully regulate the dosage of this compound in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Krebs cycle and the urea cycle . It is synthesized from alpha-ketoglutarate through the action of glutamate dehydrogenase and can be converted into glutamine by glutamine synthetase . Additionally, this compound serves as a precursor for the synthesis of neurotransmitters, such as GABA and glutathione . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins . The excitatory amino acid transporters (EAATs) are responsible for the uptake of this compound into neurons and glial cells . Once inside the cell, this compound can be stored in vesicles or transported to mitochondria for further metabolism . The distribution of this compound within tissues is regulated by its interactions with transporters and binding proteins, ensuring its availability for various cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and receptors depending on its location . For example, in the mitochondria, this compound is involved in energy production and the synthesis of metabolic intermediates . In synaptic vesicles, it acts as a neurotransmitter, facilitating neuronal communication . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

IUPAC Name

5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMAONWNTUZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179983
Record name Glutaramic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25335-74-4
Record name 5-Amino-5-oxopentanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaramic acid
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Record name Glutaramic acid
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Record name 5-amino-5-oxopentanoic acid
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Synthesis routes and methods I

Procedure details

In Scheme 1, 3-isobutyl glutaric acid, compound 2, is converted into the corresponding anhydride, compound 3, by treatment with refluxing acetic anhydride. The reaction of the anhydride with NH4OH produces the glutaric acid mono-amide, compound 4, which is resolved with (R)-1-phenylethylamine, yielding the (R)-phenylethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, compound 5. Combining the salt with an acid liberates the R enantiomer, compound 6. Finally, a Hoffmann degradation with Br2/NaOH provides (S)-Pregabalin. A disadvantage of this method is that it requires separating the two enantiomers, thereby resulting in the loss of half the product, such that the process cost is high.
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Synthesis routes and methods II

Procedure details

Several processes were reported for the synthesis of (S)-Pregabalin. One such process is illustrated in drugs of the future, 24 (8), 862-870 (1999), represented as scheme-1. In which 3-isobutylglutaric acid, compound 2, is converted into the corresponding anhydride, compound 3, by treatment with refluxing acetic anhydride. The reaction of the anhydride with NH4OH produces the glutaric acid mono-amide, compound 4, which is resolved with (R)-1-phenylethylamine, yielding the (R)-phenyl ethylamine salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, compound 5. Combining the salt with an acid liberates the (R)-enantiomer, compound 6. Finally, a Hoffmann's degradation with Br2/NaOH provides (S)-Pregabalin. A disadvantage of this method is that, it requires separating the two enantiomer thereby resulting in the loss of half of the product, such that the process cost is high.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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